molecular formula C10H7BrN2O4 B1450771 Ethyl 4-bromo-2-cyano-6-nitrobenzoate CAS No. 1805520-61-9

Ethyl 4-bromo-2-cyano-6-nitrobenzoate

Cat. No. B1450771
M. Wt: 299.08 g/mol
InChI Key: JOHBDOIFNLAEOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-bromo-2-cyano-6-nitrobenzoate, also known as EBCNB, is a synthetic organic compound that has a wide range of applications in scientific research. It is an important reagent in organic synthesis and has been used in various fields, including biochemistry, pharmacology, and drug development. EBCNB is a versatile compound that can be used to synthesize a variety of compounds and to study a variety of biological processes.

Scientific Research Applications

Ethyl 4-bromo-2-cyano-6-nitrobenzoate has been used in a variety of scientific research applications, including the synthesis of pharmaceuticals and other compounds, the study of enzyme kinetics, and the investigation of the mechanism of action of drugs and other compounds. It has also been used to study the effects of drugs and other compounds on the human body, as well as to investigate the biochemical and physiological effects of various compounds.

Mechanism Of Action

The mechanism of action of Ethyl 4-bromo-2-cyano-6-nitrobenzoate is not yet fully understood. However, it is believed that the compound acts as a competitive inhibitor of enzymes, which means that it binds to the active site of an enzyme and blocks the binding of the substrate. This prevents the enzyme from catalyzing the reaction and thus prevents the formation of the product.

Biochemical And Physiological Effects

The biochemical and physiological effects of Ethyl 4-bromo-2-cyano-6-nitrobenzoate are not yet fully understood. However, it is believed that the compound can act as an inhibitor of enzymes, which means that it can block the binding of the substrate to the enzyme’s active site and thus prevent the formation of the product. Additionally, it has been shown to have anti-inflammatory and anti-cancer properties.

Advantages And Limitations For Lab Experiments

The advantages of using Ethyl 4-bromo-2-cyano-6-nitrobenzoate in lab experiments include its low cost, its availability in a variety of forms, and its versatility. Additionally, it is relatively easy to synthesize and can be used to study a variety of biological processes. However, it is important to note that Ethyl 4-bromo-2-cyano-6-nitrobenzoate is a toxic compound and should be handled with caution. It should also be noted that the compound has a limited shelf life and should be stored in a cool, dry place.

Future Directions

There are a number of potential future directions for the use of Ethyl 4-bromo-2-cyano-6-nitrobenzoate in scientific research. These include the development of new synthetic methods for the synthesis of pharmaceuticals and other compounds, the study of the mechanism of action of drugs and other compounds, and the investigation of the biochemical and physiological effects of various compounds. Additionally, the compound could be used to develop new drugs and treatments for various diseases and conditions. Finally, it could be used to study the effects of environmental pollutants on the human body.

properties

IUPAC Name

ethyl 4-bromo-2-cyano-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrN2O4/c1-2-17-10(14)9-6(5-12)3-7(11)4-8(9)13(15)16/h3-4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JOHBDOIFNLAEOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C=C(C=C1[N+](=O)[O-])Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-bromo-2-cyano-6-nitrobenzoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 3
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 4
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Ethyl 4-bromo-2-cyano-6-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-bromo-2-cyano-6-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.